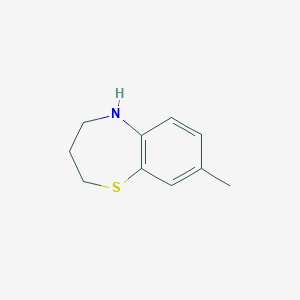

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Übersicht

Beschreibung

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C10H13NS . It has a molecular weight of 179.28 g/mol . This compound is used in various scientific research fields due to its unique structure and properties.

Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which give new condensed indole systems .Molecular Structure Analysis

The InChI code for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Therapeutics

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: derivatives have shown promise as potential anticancer agents. Research indicates that introducing alkyl or aralkyl and a sulfonyl group to the core structure can enhance antitumor activity. These modifications have led to compounds with moderate to excellent antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7, as indicated by IC50 values .

Neurodegenerative Disease Treatment

The structural analogs of 8-Methyl-tetrahydro-1,5-benzothiazepine have been studied for their biological activities against neurodegenerative disorders. Isoquinoline alkaloids, which include tetrahydroisoquinoline derivatives, are a significant class of natural products that exhibit diverse biological activities, potentially offering therapeutic benefits for conditions like Parkinson’s and Alzheimer’s diseases .

Infectious Disease Management

Similarly, tetrahydroisoquinoline derivatives have been explored for their efficacy against various infective pathogens. This suggests that the 8-Methyl-tetrahydro-1,5-benzothiazepine scaffold could be modified to develop new antimicrobial agents that help in the management of infectious diseases .

Molecular Docking and Dynamics Simulations

The 8-Methyl-tetrahydro-1,5-benzothiazepine derivatives have been utilized in molecular docking studies to understand their binding orientations in the active sites of target proteins. Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design and development .

Design and Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. The reactivity of 8-Methyl-tetrahydro-1,5-benzothiazepine with electrophilic or nucleophilic reagents, in oxidations, reductions, and cross-coupling reactions, makes it a valuable entity in medicinal chemistry for the design of new drugs .

Formation of Metal Complexes

The ability of 8-Methyl-tetrahydro-1,5-benzothiazepine to form metal complexes has been explored, which can lead to applications in catalysis and materials science. The formation of such complexes can alter the physical and chemical properties of the compound, making it suitable for various industrial applications .

Safety and Hazards

The safety information for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZUZKUAVHWEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

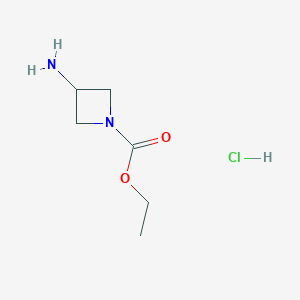

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

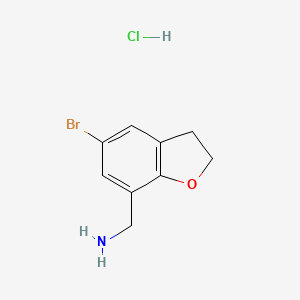

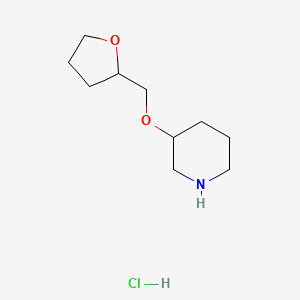

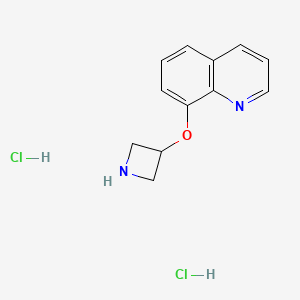

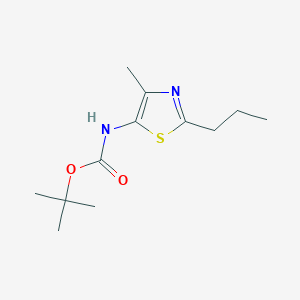

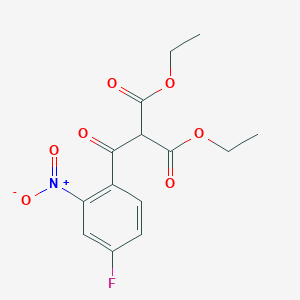

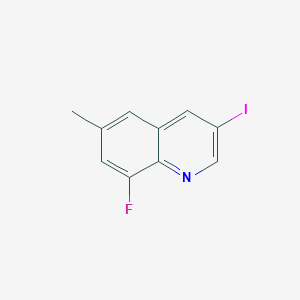

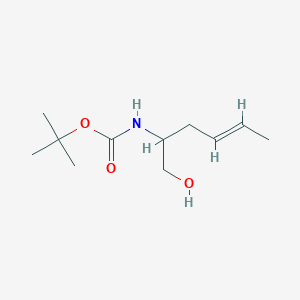

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)

![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)

![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)